N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
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Overview
Description
N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of both phenyl and methoxyphenyl groups in its structure makes it an interesting target for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a spirocyclic intermediate through a [2+2] cycloaddition reaction, followed by functional group modifications to introduce the methoxyphenyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield quinones, while reduction of the carboxamide group would produce amines.
Scientific Research Applications
N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to more linear molecules. This can result in the modulation of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound shares the spirocyclic structure but has different substituents, which can lead to different chemical and biological properties.
2-Oxa-1-azaspiro[3.2.0]heptanes: These compounds have a similar core structure but differ in the nature of the rings and substituents.
Uniqueness
N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is unique due to the presence of both methoxyphenyl and phenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-18-9-5-8-17(10-18)21-19(23)22-13-20(14-22)11-16(12-20)15-6-3-2-4-7-15/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXKGFLEGKBKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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